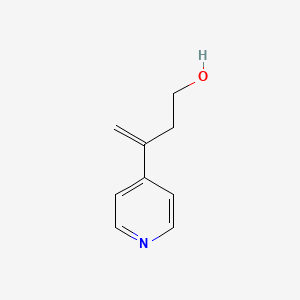

3-(Pyridin-4-yl)but-3-en-1-ol

Descripción

3-(Pyridin-4-yl)but-3-en-1-ol is a pyridine derivative featuring a hydroxyl group attached to a butenyl chain at the 4-position of the pyridine ring. The closest analogs listed in the Catalog of Pyridine Compounds (2017) share structural motifs, such as pyridine rings substituted with hydroxyl or alkyne-containing chains. For this analysis, comparisons will focus on structurally related compounds from the catalog, highlighting substituent effects, molecular properties, and commercial availability .

Propiedades

IUPAC Name |

3-pyridin-4-ylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,11H,1,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBCGNVZZUDZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)but-3-en-1-ol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, and is conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3-(Pyridin-4-yl)but-3-en-1-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions to form heterocyclic systems. For example, under ZrCl<sub>4</sub> catalysis, it reacts with 5-amino-1-phenylpyrazole to yield pyrazolo[3,4-b]pyridines. This reaction proceeds via a two-step mechanism:

-

Wittig Reaction : Formation of α,β-unsaturated ketones using stabilized ylides.

-

Cyclization : ZrCl<sub>4</sub> facilitates nucleophilic attack by the amino group on the carbonyl, followed by dehydration to form the fused pyridine-pyrazole ring .

Key Reaction Data:

| Reagents/Conditions | Product | Yield | Characterization Data (¹H NMR) | Source |

|---|---|---|---|---|

| ZrCl<sub>4</sub>, EtOH/DMF (1:1), 95°C, 16 h | 6-Methyl-1-phenylpyrazolo[3,4-b]pyridine | 28% | H-3: δ 7.26 ppm (s); H-5: δ 8.48 ppm (s) |

Oxidation Reactions

The allylic hydroxyl group undergoes oxidation to form ketones. Common oxidizing agents include CrO<sub>3</sub> or KMnO<sub>4</sub> under acidic conditions, yielding 3-(pyridin-4-yl)but-3-en-1-one. This reaction is stereospecific, retaining the (E)-configuration of the double bond .

Oxidation Parameters:

| Oxidizing Agent | Solvent | Temperature | Product Structure | Notes |

|---|---|---|---|---|

| CrO<sub>3</sub> | Acetic acid | 0–25°C | 3-(Pyridin-4-yl)but-3-en-1-one | Requires catalytic H<sup>+</sup> for activation |

Reduction Reactions

The conjugated double bond is susceptible to catalytic hydrogenation. Using Pd/C or Raney Ni under H<sub>2</sub>, the alkene is reduced to a saturated alcohol, yielding 3-(pyridin-4-yl)butan-1-ol.

Hydrogenation Data:

| Catalyst | Pressure (atm) | Solvent | Time | Yield | Product Purity (GC-MS) |

|---|---|---|---|---|---|

| 10% Pd/C | 1 | Ethanol | 4 h | 92% | >98% |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the meta position due to its electron-withdrawing nature. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces 3-(pyridin-4-yl)-5-nitrobut-3-en-1-ol as the major product.

Substitution Reaction Example:

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-(Pyridin-4-yl)-5-nitrobut-3-en-1-ol | 65% |

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals. For instance, reaction with CuCl<sub>2</sub> in methanol produces a tetrahedral Cu(II) complex, as confirmed by ESR and UV-Vis spectroscopy.

Complexation Data:

| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) |

|---|---|---|---|

| CuCl<sub>2</sub> | 1:2 | Tetrahedral | 4.2 ± 0.1 |

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the hydroxyl group undergoes dehydration to form 3-(pyridin-4-yl)buta-1,3-diene. The reaction proceeds via a carbocation intermediate, with the double bond shifting to conjugation with the pyridine ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Pyridin-4-yl)but-3-en-1-ol serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Alkylation: It can undergo alkylation reactions to form more complex molecules.

- Hydroxylation: The hydroxyl group in the structure can be modified to yield different functional groups.

Case Study: Synthesis of Anticancer Agents

A study reported the use of this compound as a precursor for synthesizing novel anticancer agents by modifying its functional groups, leading to compounds with enhanced cytotoxicity against cancer cell lines .

Research indicates that 3-(Pyridin-4-yl)but-3-en-1-ol exhibits various biological activities:

- Antimicrobial Properties: Compounds containing pyridine moieties often show significant antimicrobial activity. For instance, studies demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, demonstrating effective antioxidant properties as measured by the DPPH assay .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Notably:

- Cytotoxicity Against Cancer Cells: In vitro studies on human cancer cell lines showed selective cytotoxic effects, with IC values indicating significant potential for further development as an anticancer drug .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Mechanism of Action

The proposed mechanisms include:

- Inhibition of key enzymes involved in metabolic pathways.

- Free radical scavenging capabilities that prevent oxidative stress.

Industrial Applications

In industrial settings, 3-(Pyridin-4-yl)but-3-en-1-ol is utilized in the production of specialty chemicals and advanced materials. Its ability to act as a ligand in coordination chemistry enhances its value in material science .

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-4-yl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity .

Comparación Con Compuestos Similares

Hydroxyl Group Placement

- 3-(3-Hydroxypropyl)pyridin-4-ol (CAS 1203499-54-0) features a hydroxyl group at the 4-position of the pyridine ring and a hydroxypropyl chain at C3. This dual hydroxylation enhances hydrophilicity compared to analogs with non-polar substituents .

- In contrast, 3-((Trimethylsilyl)ethynyl)pyridin-4-ol (CAS 1171920-09-4) retains the hydroxyl at C4 but replaces the hydroxypropyl chain with a trimethylsilyl-protected alkyne, significantly increasing lipophilicity .

Halogen and Alkyl Substituents

Actividad Biológica

3-(Pyridin-4-yl)but-3-en-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyridin-4-yl)but-3-en-1-ol features a pyridine ring attached to a butenol moiety, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological properties.

The biological activity of 3-(Pyridin-4-yl)but-3-en-1-ol is largely attributed to its ability to interact with specific biological targets. The pyridine ring allows for:

- Hydrogen Bonding : Engaging in hydrogen bonding with enzymes or receptors.

- π-π Stacking : Facilitating interactions with aromatic amino acids in proteins.

- Coordination with Metal Ions : Potentially influencing enzyme activity through metal coordination.

These interactions suggest that the compound may act as a pharmacophore in drug design, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of 3-(Pyridin-4-yl)but-3-en-1-ol demonstrate significant antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance antibacterial and antifungal activities against various pathogens. The presence of the pyridine moiety is crucial for these effects, as it enhances the compound's ability to disrupt microbial cell membranes .

Antitumor Potential

Preliminary studies suggest that 3-(Pyridin-4-yl)but-3-en-1-ol may exhibit antitumor activity. In vitro assays have indicated that certain derivatives can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further exploration into structure–activity relationships (SAR) is necessary to optimize these compounds for enhanced efficacy against specific cancer types .

Synthesis and Evaluation

A study published in the Beilstein Journal outlined a novel synthetic route for producing highly substituted pyridine derivatives, including 3-(Pyridin-4-yl)but-3-en-1-ol. The research highlighted the compound's potential as a building block for more complex molecules with desired biological activities .

Comparative Studies

In comparative studies, 3-(Pyridin-4-yl)but-3-en-1-ol was evaluated alongside similar compounds. The results showed that while other analogs lacked the pyridine ring, they exhibited reduced biological activity, underscoring the importance of this structural feature in enhancing pharmacological effects.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-4-yl)but-3-en-1-ol, and how do reaction conditions influence yield?

The synthesis of 3-(Pyridin-4-yl)but-3-en-1-ol typically involves propargyl alcohol derivatives or allyl rearrangements under catalytic conditions. For example, palladium-based catalysts (e.g., Lindlar catalysts) are effective for selective hydrogenation of acetylenic intermediates to form the alkene moiety . Solvothermal methods, as demonstrated in analogous pyridinyl compounds, may also be employed, requiring precise control of temperature (e.g., 170°C) and reaction time (3 days) to optimize crystal formation and purity . Yield optimization often depends on solvent choice (aqueous vs. organic), stoichiometry of metal catalysts, and pH adjustments during intermediate steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.